molecular formula C11H7BrFNO2S B13686589 Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate

Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate

Cat. No.: B13686589
M. Wt: 316.15 g/mol
InChI Key: KDLHZYMMDUDSPD-UHFFFAOYSA-N
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Description

Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate: is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various pharmaceutical and agrochemical applications . This compound, in particular, is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 2-bromo-6-fluoroaniline with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The intermediate product is then esterified using methyl chloroformate to yield the final compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiazolidines.

Scientific Research Applications

Chemistry: Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate is used as an intermediate in the synthesis of more complex thiazole derivatives. It serves as a building block for the development of new compounds with potential biological activities .

Biology and Medicine: This compound has shown promise in various biological assays. It exhibits antimicrobial, antifungal, and anticancer activities. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents .

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its unique chemical structure allows for the development of compounds with improved efficacy and reduced environmental impact .

Mechanism of Action

The mechanism of action of Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate
  • 6-Bromo-2-methylbenzo[d]thiazole
  • 2,4-Disubstituted thiazoles

Comparison: Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate stands out due to the presence of both bromine and fluorine atoms on the phenyl ring. This unique substitution pattern enhances its chemical reactivity and biological activity compared to other thiazole derivatives . The combination of these halogens can lead to improved pharmacokinetic properties and increased potency in biological assays .

Biological Activity

Methyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, drawing upon diverse research findings.

This compound is characterized by the molecular formula C11H7BrFNO2SC_{11}H_7BrFNO_2S and a molecular weight of approximately 316.1 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The synthesis typically involves the reaction of 2-amino-5-(4-fluorophenyl)thiazole with bromoacetic acid derivatives under controlled conditions. The general procedure includes:

  • Reagents : Copper(II) bromide, acetonitrile, and the respective thiazole derivative.
  • Conditions : The reaction is carried out under inert atmosphere conditions, followed by purification using column chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. This compound has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar thiazole structures have exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. Research indicates that this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). Flow cytometry assays have demonstrated that this compound can significantly increase the percentage of apoptotic cells in treated populations compared to controls .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715.63Induction of apoptosis
U-93712.34Cell cycle arrest
A549 (Lung)20.45Caspase activation

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Substituents on the phenyl ring play a crucial role in enhancing potency. For example, halogen substitutions have been shown to increase lipophilicity and cellular uptake, which correlate with improved biological efficacy .

Case Studies

  • Antitubercular Activity : A study investigating thiazole derivatives found that compounds similar to this compound displayed significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
  • Cytotoxicity Profiling : In a recent cytotoxicity assay involving various cancer cell lines, this compound demonstrated superior activity compared to standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .

Properties

Molecular Formula

C11H7BrFNO2S

Molecular Weight

316.15 g/mol

IUPAC Name

methyl 2-(2-bromo-6-fluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H7BrFNO2S/c1-16-11(15)8-5-17-10(14-8)9-6(12)3-2-4-7(9)13/h2-5H,1H3

InChI Key

KDLHZYMMDUDSPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=C(C=CC=C2Br)F

Origin of Product

United States

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